molecular formula C17H16N2O3 B11014224 (2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone

(2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone

Cat. No.: B11014224
M. Wt: 296.32 g/mol
InChI Key: KPBPZKMOYYEVLT-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure combining an indole moiety with a nitrophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone typically involves the reaction of 2-methylindole with 4-methyl-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

    Reduction: Reduction of the nitro group to an amino group can lead to the formation of amine derivatives with potential pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

(2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    2,3-dihydro-1H-indole: A simpler indole derivative with similar core structure but lacking the nitrophenyl group.

Uniqueness

(2-methyl-2,3-dihydro-1H-indol-1-yl)(4-methyl-3-nitrophenyl)methanone is unique due to the presence of both the indole and nitrophenyl moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(4-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3/c1-11-7-8-14(10-16(11)19(21)22)17(20)18-12(2)9-13-5-3-4-6-15(13)18/h3-8,10,12H,9H2,1-2H3

InChI Key

KPBPZKMOYYEVLT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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